

Spectroscopic Profile of 3-Methyl-4-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-4-nitrobenzaldehyde** (also known as 4-Methyl-3-nitrobenzaldehyde), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

- IUPAC Name: **3-Methyl-4-nitrobenzaldehyde**
- Synonyms: 4-Methyl-3-nitrobenzaldehyde, 5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene
- CAS Number: 18515-67-8
- Molecular Formula: $C_8H_7NO_3$
- Molecular Weight: 165.15 g/mol
- Monoisotopic Mass: 165.04259 Da

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-4-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.05	s	1H	Aldehyde (-CHO)
8.15	d	1H	Ar-H
7.95	dd	1H	Ar-H
7.50	d	1H	Ar-H
2.65	s	3H	Methyl (-CH ₃)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
190.5	Aldehyde Carbonyl (C=O)
150.0	Aromatic C-NO ₂
135.0	Aromatic C-CHO
134.5	Aromatic CH
132.0	Aromatic C-CH ₃
128.0	Aromatic CH
125.0	Aromatic CH
20.5	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2860, ~2760	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong	Carbonyl (C=O) Stretch of aldehyde
~1610	Medium	Aromatic C=C Stretch
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~830	Strong	C-N Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment of Fragment Ion
165	High	[M] ⁺ (Molecular Ion)
164	High	[M-H] ⁺ (Loss of aldehydic hydrogen)
136	Moderate	[M-CHO] ⁺ (Loss of formyl radical)
119	Moderate	[M-NO ₂] ⁺ (Loss of nitro group)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-Methyl-4-nitrobenzaldehyde** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard, directly in a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are accumulated.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated with proton decoupling.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film):** A small amount of **3-Methyl-4-nitrobenzaldehyde** is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[1]
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

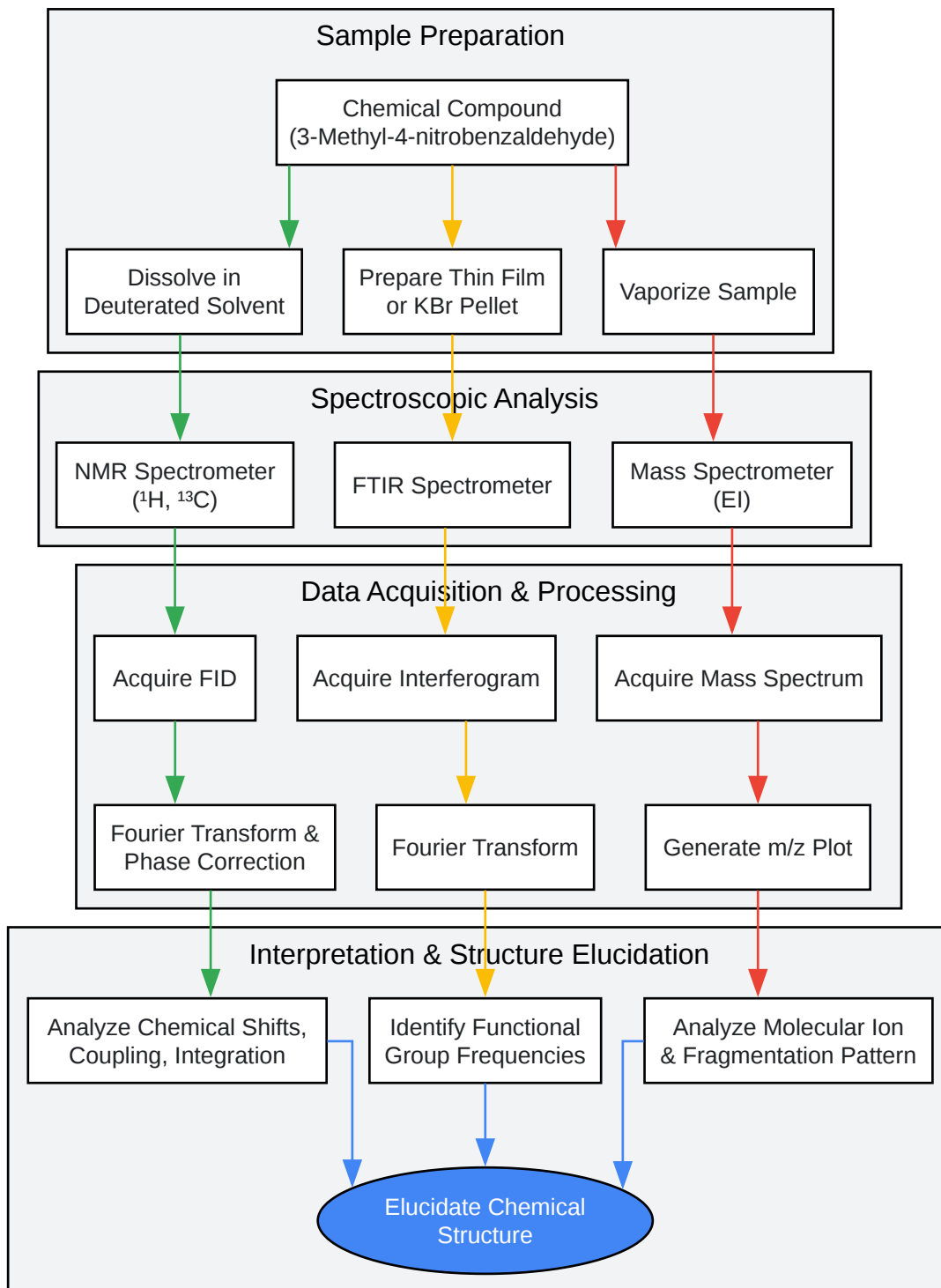
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample must be volatile, which may require heating.^[2]
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[2][3]} This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic Analysis Workflow.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-4-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101905#3-methyl-4-nitrobenzaldehyde-spectroscopic-data-nmr-ir-mass-spec]

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